molecular formula C20H19N3O3S B2640863 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1207022-72-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2640863
CAS No.: 1207022-72-7
M. Wt: 381.45
InChI Key: UQAIQWCSLWETJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. This compound combines a methoxyacetyl group, a tetrahydroquinoline moiety, and a benzo[d]thiazole carboxamide structure, giving it unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide can be approached through several pathways. One common method involves the following steps:

  • Synthesis of 2-methoxyacetyl chloride: : Methoxyacetic acid is reacted with thionyl chloride to produce 2-methoxyacetyl chloride under reflux conditions.

  • Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : 1,2,3,4-tetrahydroquinoline is treated with 2-methoxyacetyl chloride in the presence of a base such as pyridine.

  • Coupling with benzo[d]thiazole-2-carboxylic acid: : The resulting intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve more streamlined processes to enhance yield and reduce costs. Optimizations can include the use of automated reactors, continuous flow chemistry, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Involving reagents like KMnO₄ or hydrogen peroxide to introduce oxygen-containing functional groups.

  • Reduction: : Using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and mild acidic or basic conditions.

  • Reduction: : Hydrogen gas, Pd/C, or NaBH₄.

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., NaOH, K₂CO₃).

Major Products Formed

Depending on the reaction conditions, products formed can include oxidized, reduced, or substituted derivatives of the parent compound, each with unique properties.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules and functional materials.

Biology

Its molecular structure allows for potential interactions with biological macromolecules, making it a candidate for bioactive compound research.

Medicine

Due to its structural complexity, it can be explored for pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry

Its unique properties make it suitable for materials science applications, including the development of novel polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide: : Structural isomers and derivatives with slight modifications in functional groups.

  • Benzothiazole derivatives: : Compounds sharing the benzo[d]thiazole core structure, used in various scientific and industrial applications.

  • Tetrahydroquinoline derivatives: : Compounds containing the tetrahydroquinoline moiety, known for their bioactivity and synthetic versatility.

Uniqueness

This compound's combination of functional groups and core structures provides a unique reactivity profile, making it distinct from other similar compounds. Its potential in multiple scientific domains highlights its versatility and broad applicability.

Hope this satisfies your curiosity about this fascinating compound! Anything more specific you'd like to explore?

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-12-18(24)23-10-4-5-13-8-9-14(11-16(13)23)21-19(25)20-22-15-6-2-3-7-17(15)27-20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAIQWCSLWETJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.